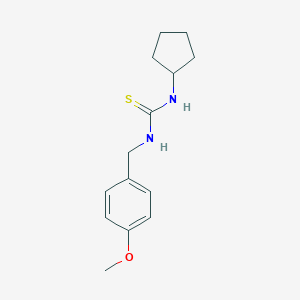![molecular formula C15H21N3O4S2 B216409 Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate, commonly known as ESC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESC belongs to the class of sulfonamide compounds and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of ESC is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. ESC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ESC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Additionally, ESC has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
ESC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques such as high-performance liquid chromatography (HPLC). ESC has also been shown to have low toxicity in animal models, making it a promising candidate for further study. However, there are also limitations to using ESC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of ESC. One potential area of study is its potential therapeutic applications in the treatment of cancer. ESC has been shown to inhibit the growth and proliferation of breast cancer cells, and further studies are needed to determine its efficacy in other types of cancer. Another potential area of study is its potential neuroprotective effects in the treatment of Alzheimer's disease. ESC has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of ESC and its effects on various physiological processes.
Synthesis Methods
The synthesis of ESC involves the reaction between piperidine-4-carboxylic acid ethyl ester and 4-aminobenzenesulfonamide in the presence of carbon disulfide and sodium hydroxide. The reaction yields ESC, which is a white crystalline solid with a melting point of 202-204°C.
Scientific Research Applications
ESC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been studied for its anti-cancer effects, particularly in breast cancer cells. It has been shown to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ESC has been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
properties
Product Name |
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
|---|---|
Molecular Formula |
C15H21N3O4S2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21N3O4S2/c1-2-22-14(19)11-7-9-18(10-8-11)15(23)17-12-3-5-13(6-4-12)24(16,20)21/h3-6,11H,2,7-10H2,1H3,(H,17,23)(H2,16,20,21) |
InChI Key |
QYNAEJIBGNVQPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
![1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)

